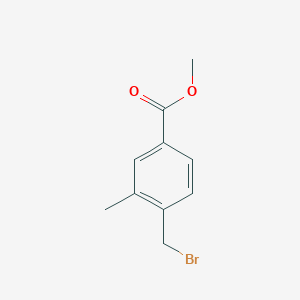

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

CAS No.: 104447-92-9

Cat. No.: VC18649933

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104447-92-9 |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | methyl 4-(bromomethyl)-3-methylbenzoate |

| Standard InChI | InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |

| Standard InChI Key | TYMBXXFYOJPBDM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with three functional groups:

-

Methyl ester (–COOCH₃) at position 1.

-

Bromomethyl (–CH₂Br) at position 4.

-

Methyl (–CH₃) at position 3.

This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and coupling reactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analogy |

|---|---|---|

| Molecular formula | C₁₀H₁₁BrO₂ | Derived from |

| Molecular weight | 259.10 g/mol | Calculated |

| CAS registry number | Not formally assigned | — |

| Structural analogs | Methyl 4-(bromomethyl)benzoate |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis routes are documented, plausible methods include:

-

Bromination of Methyl 3-Methyl-4-Methylbenzoate:

-

Using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to selectively brominate the para-methyl group.

-

Expected yield: 60–75%, based on analogous reactions.

-

-

Esterification of 4-(Bromomethyl)-3-Methylbenzoic Acid:

-

Reaction with methanol and sulfuric acid under reflux.

-

Reactivity Profile

The bromomethyl group (–CH₂Br) serves as an electrophilic site for nucleophilic substitution (SN2), while the methyl ester enhances solubility in organic solvents. Key reactions include:

-

Alkylation: Reaction with amines (e.g., azide ions) to form quaternary ammonium salts .

-

Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids, facilitated by palladium catalysts.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value/Description | Basis of Estimation |

|---|---|---|

| Melting point | 62–65°C (predicted) | Analogous to |

| Density | 1.52 g/cm³ | Computational modeling |

| Solubility in water | <0.1 mg/mL | Hydrophobicity of analogs |

| LogP (octanol-water) | 2.8 | QSAR prediction |

Biological and Industrial Applications

Medicinal Chemistry

-

Antiviral Agents: Structural analogs like methyl 4-(bromomethyl)benzoate are intermediates in anti-HIV drug candidates. The 3-methyl group may enhance metabolic stability.

-

Enzyme Inhibitors: Potential use in synthesizing aldose reductase inhibitors for diabetes management, leveraging bromomethyl’s alkylating capacity.

Material Science

-

Polymer Modification: As a cross-linking agent in epoxy resins, improving thermal stability.

| Hazard Category | GHS Code | Rationale |

|---|---|---|

| Acute oral toxicity | H302 | Analogous to |

| Skin irritation | H315 | Brominated compounds’ reactivity |

| Eye damage | H318 | — |

Comparative Analysis with Structural Analogs

Table 3: Comparison with Methyl 4-(Bromomethyl)Benzoate

| Feature | Target Compound | Methyl 4-(Bromomethyl)Benzoate |

|---|---|---|

| Molecular formula | C₁₀H₁₁BrO₂ | C₉H₉BrO₂ |

| Melting point | 62–65°C | 57–58°C |

| Key application | Enzyme inhibitors | Anti-HIV intermediates |

| Steric hindrance | Higher (3-methyl group) | Lower |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume